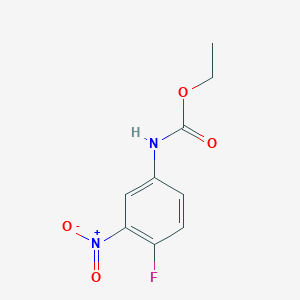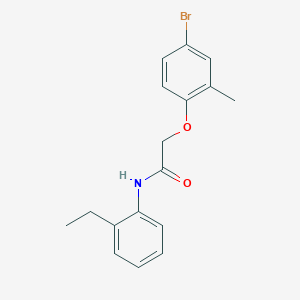
2-chloro-4-formylphenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-formylphenyl 3-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder with a molecular formula of C14H8ClNO5 and a molecular weight of 311.67 g/mol. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-4-formylphenyl 3-nitrobenzoate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been suggested that the compound inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. However, the compound has not been extensively studied for its physiological effects in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-formylphenyl 3-nitrobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of using the compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for research on 2-chloro-4-formylphenyl 3-nitrobenzoate. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the study of the compound's potential applications in other fields, such as materials science and organic chemistry. Additionally, further research is needed to fully understand the compound's mechanism of action and physiological effects in vivo.
Synthesis Methods
The synthesis of 2-chloro-4-formylphenyl 3-nitrobenzoate can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with ethyl formate to form 2-chloro-4-formylphenyl nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. Finally, the amino group is acetylated using acetic anhydride to produce the desired product.
Scientific Research Applications
2-chloro-4-formylphenyl 3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
(2-chloro-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCOMPELIRXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)



![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)



![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)